Cas no 887587-09-9 (1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid)
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
- 1-Boc-3-methylpyrrolidine-3-carboxylic acid
- 3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- 1-tert-butyl 3-Methyl pyrrolidine-1,3-dicarboxylate
- 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
- DTLBJDMWGRKALK-UHFFFAOYSA-N
- PB22727
- AK153154
- Z1347572769
- 1-tert-Butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid
- 3-Methylpyrrolid
- 1-(1,1-Dimethylethyl) 3-methyl-1,3-pyrrolidinedicarboxylate (ACI)
- 3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester
- DTXSID80693156
- SCHEMBL2285992
- AKOS012442274
- EN300-68608
- DS-7394
- (S)-1-Boc-3-methylpyrrolidine-3-carboxylic Acid
- 887587-09-9
- DB-111221
- 1-(TERT-BUTOXYCARBONYL)-3-METHYLPYRROLIDINE-3-CARBOXYLICACID
- SY235521
- CS-0035471
- 3-Methylpyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester
- Z1095297850
- MFCD15071411
- SY042072
- 1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid
-
- MDL: MFCD15071411
- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)
- InChI Key: DTLBJDMWGRKALK-UHFFFAOYSA-N
- SMILES: O=C(N1CC(C)(C(O)=O)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 229.13140809g/mol
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8
- XLogP3: 1.1
Experimental Properties
- Boiling Point: 337.8±35.0℃/760mmHg
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108928-5g |
1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 97% | 5g |
$363 | 2021-06-09 | |
| Chemenu | CM108928-10g |
1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 97% | 10g |
$550 | 2021-06-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86060-250mg |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 90% | 250mg |
¥548.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86060-1g |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 90% | 1g |
¥1348.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86060-100mg |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 90% | 100mg |
¥288.0 | 2023-09-06 | |
| TRC | B699533-50mg |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic Acid |
887587-09-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699533-100mg |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic Acid |
887587-09-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B699533-500mg |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic Acid |
887587-09-9 | 500mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM108928-10g |
1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 97% | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM108928-25g |
1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid |
887587-09-9 | 97% | 25g |
$*** | 2023-03-29 |
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Raw materials
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Preparation Products
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Suppliers
1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid Related Literature
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Additional information on 1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid
1-Tert-Butoxycarbonyl-3-Methyl-Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 887587-09-9, known as 1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structure and potential applications in various scientific domains. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent advancements in research.
1-Tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid is a bicyclic compound that combines a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methyl substituent. The Boc group is a common protecting group used in peptide synthesis, making this compound particularly valuable in the field of medicinal chemistry. The presence of the methyl group at the 3-position introduces steric effects, which can influence the compound's reactivity and pharmacokinetic properties.
Recent studies have highlighted the importance of pyrrolidine derivatives in drug design, particularly for targeting G-protein coupled receptors (GPCRs) and other therapeutic targets. The tert-butoxycarbonyl group in this compound plays a crucial role in modulating the molecule's solubility and stability during synthesis and purification processes. Researchers have also explored the use of this compound as an intermediate in the synthesis of more complex molecules, such as peptide analogs and bioactive agents.
One of the most notable advancements involving 1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid is its application in the development of novel antibiotics. By leveraging its unique structure, scientists have been able to design compounds that exhibit potent activity against multidrug-resistant bacterial strains. This has opened up new avenues for combating antibiotic resistance, a pressing global health issue.
In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The combination of the pyrrolidine ring and the Boc group provides a platform for designing self-healing polymers and advanced materials with tunable mechanical properties. Recent experiments have demonstrated that derivatives of this compound can form dynamic covalent networks, which are highly sought after in the development of adaptive materials.
The synthesis of 1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of pyrrolidine derivatives followed by functionalization with the Boc group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.
Another area where this compound has shown promise is in catalysis. The methyl-substituted pyrrolidine ring can act as a chiral ligand in asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. Recent breakthroughs in this field have been documented in leading chemistry journals, underscoring the versatility of this compound across multiple disciplines.
In conclusion, 1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid (CAS No. 887587-09-9) is a versatile molecule with wide-ranging applications in organic chemistry, pharmacology, materials science, and catalysis. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions to pressing scientific challenges.
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